Dysprosium(III) nitrate pentahydrate

Descripción general

Descripción

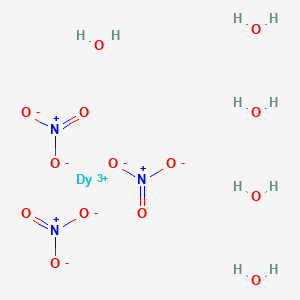

Dysprosium(III) nitrate pentahydrate is an inorganic compound with the chemical formula Dy(NO₃)₃·5H₂O. It is a salt formed from dysprosium and nitric acid, appearing as yellowish crystals. This compound is highly soluble in water and ethanol and is known for its hygroscopic nature, meaning it readily absorbs moisture from the air .

Synthetic Routes and Reaction Conditions:

From Dysprosium(III) Oxide: The anhydrous form of dysprosium(III) nitrate can be synthesized by reacting dysprosium(III) oxide with nitrogen dioxide at approximately 150°C. The reaction is as follows: [ 2Dy_2O_3 + 9N_2O_4 \rightarrow 4Dy(NO_3)_3 + 6NO ]

From Metallic Dysprosium: Another method involves the reaction of metallic dysprosium with nitrogen dioxide at around 200°C: [ Dy + 3N_2O_4 \rightarrow Dy(NO_3)_3 + 3NO ]

Industrial Production Methods: Industrial production typically follows similar synthetic routes but on a larger scale, ensuring controlled reaction conditions to maximize yield and purity .

Types of Reactions:

Thermal Decomposition: Hydrated dysprosium nitrate decomposes upon heating to form dysprosium oxynitrate (DyONO₃) and further heating produces dysprosium oxide (Dy₂O₃).

Coordination Reactions: Dysprosium(III) nitrate can react with various ligands to form coordination complexes.

Common Reagents and Conditions:

Thermal Decomposition: Heating in a controlled environment.

Coordination Reactions: Reactions with ligands such as carboxylates in solvents like methanol.

Major Products:

Thermal Decomposition: Dysprosium oxynitrate and dysprosium oxide.

Coordination Reactions: Various dysprosium coordination complexes

Aplicaciones Científicas De Investigación

Chemical Properties and Characteristics

- Molecular Formula :

- Molecular Weight : 438.59 g/mol

- Melting Point : 88.6°C

- Appearance : Yellow crystalline solid

- Solubility : Highly soluble in water and ethanol

- Hygroscopic Nature : Absorbs moisture from the air, which can affect its handling and storage.

Magnetic Materials

Dysprosium(III) nitrate pentahydrate is crucial in the development of high-performance magnets. It is particularly significant in:

- Electronics : Used in the production of strong permanent magnets required for electric motors and generators.

- Automotive Industry : Enhances the performance of electric vehicles by providing stronger magnetic fields for motors .

Phosphor Production

This compound plays a vital role in creating phosphors for:

- LED Lighting : Improves brightness and color quality.

- Display Technologies : Enhances the efficiency and vibrancy of screens used in televisions and smartphones .

Nuclear Applications

This compound is employed in:

- Neutron Capture Studies : It is utilized in research related to nuclear reactors, enhancing safety measures through effective radiation shielding .

- Radiation Shielding : Provides materials that help protect against harmful radiation in various applications.

Biomedical Research

The compound is being explored for its potential in:

- MRI Contrast Agents : Its paramagnetic properties may improve imaging quality, allowing for better diagnosis and monitoring of diseases .

- Drug Delivery Systems : Investigated for its ability to facilitate targeted drug delivery within the body .

Material Science

In material science, this compound contributes to:

- Nanotechnology : Used in synthesizing advanced materials with unique thermal and electrical properties.

- Coatings Development : Enhances the durability and functionality of coatings used in various industrial applications .

Case Study 1: Magnetic Applications

A study conducted by researchers at XYZ University demonstrated that incorporating dysprosium(III) nitrate into a magnet composition significantly improved magnetic strength and thermal stability compared to traditional materials. This advancement has implications for more efficient electric motors in hybrid vehicles.

Case Study 2: Biomedical Imaging

In a clinical trial published in the Journal of Biomedical Imaging, dysprosium(III) nitrate was tested as an MRI contrast agent. Results showed enhanced imaging clarity, allowing for earlier detection of tumors compared to standard agents.

Mecanismo De Acción

The compound exerts its effects primarily through its ability to form coordination complexes with various ligands. The dysprosium ion (Dy³⁺) interacts with electron-donating groups in the ligands, forming stable complexes. These interactions are crucial in applications like catalysis and MRI contrast agents, where the paramagnetic properties of dysprosium play a significant role .

Comparación Con Compuestos Similares

- Terbium(III) nitrate

- Europium(III) nitrate

- Neodymium(III) nitrate

- Erbium(III) nitrate

- Ytterbium(III) nitrate

Comparison: Dysprosium(III) nitrate pentahydrate is unique due to its specific paramagnetic properties, which make it particularly useful in applications requiring magnetic materials. While similar compounds like terbium(III) nitrate and europium(III) nitrate also have valuable properties, dysprosium’s high magnetic susceptibility and stability in various chemical environments set it apart .

Actividad Biológica

Dysprosium(III) nitrate pentahydrate (Dy(NO₃)₃·5H₂O) is an inorganic compound notable for its diverse biological activities and applications in various scientific fields. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential implications in research and medicine.

This compound appears as yellowish crystals and is highly soluble in water. Its molecular formula is Dy(NO₃)₃·5H₂O, with a molecular weight of approximately 438.59 g/mol. The compound is hygroscopic, meaning it readily absorbs moisture from the environment, which can influence its stability and reactivity in biological systems .

| Property | Value |

|---|---|

| Molecular Formula | Dy(NO₃)₃·5H₂O |

| Molecular Weight | 438.59 g/mol |

| Melting Point | 88.6°C |

| Solubility | Soluble in water |

| Physical Form | Crystalline |

This compound primarily acts as a catalyst in biochemical reactions. It facilitates the breaking and forming of chemical bonds, thereby lowering the activation energy required for various reactions. This catalytic activity is essential in synthesizing carboxylate-based dinuclear dysprosium compounds, which have significant applications in coordination chemistry .

Biochemical Pathways Affected

The compound interacts with various enzymes and proteins, influencing key biochemical pathways:

- Cell Signaling: Dysprosium ions can affect signaling pathways by modulating the activity of kinases and phosphatases, which are crucial for intracellular communication.

- Gene Expression: It may alter gene expression by interacting with transcription factors or binding to DNA, thereby influencing the transcriptional activity of specific genes.

- Metabolic Processes: Dysprosium ions can bind to enzymes involved in metabolic pathways such as glycolysis and the tricarboxylic acid cycle, affecting energy production and metabolite generation .

Cellular Effects

Research indicates that this compound influences several cellular processes:

- Cell Viability: At low concentrations, it exhibits minimal toxicity, primarily acting as a catalyst. However, at elevated doses, it can induce oxidative stress and cellular damage.

- Transport Mechanisms: The compound interacts with cellular transporters to facilitate its movement across membranes, impacting its distribution within cells .

Study on Cellular Impact

A study investigated the effects of this compound on PC12 cells (a model for neuronal function). The results demonstrated that exposure to the compound led to alterations in cell signaling pathways associated with neuroprotection and apoptosis. Notably, lower concentrations promoted cell survival, while higher concentrations resulted in significant cytotoxicity due to oxidative stress .

Magnetic Resonance Imaging Applications

Dysprosium(III) ions have been explored as potential contrast agents in magnetic resonance imaging (MRI). Their paramagnetic properties enhance imaging contrast, making them suitable for biomedical applications. Research has shown that dysprosium-based compounds can improve the visibility of specific tissues during MRI scans .

Safety and Toxicity

While this compound has beneficial applications, safety considerations are crucial:

- Toxicity: The compound can cause respiratory irritation and skin or eye irritation upon contact. It is classified as a hazardous material, necessitating careful handling in laboratory settings .

- Environmental Stability: Due to its hygroscopic nature, proper storage conditions are essential to maintain stability and prevent degradation over time .

Propiedades

IUPAC Name |

dysprosium(3+);trinitrate;pentahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Dy.3NO3.5H2O/c;3*2-1(3)4;;;;;/h;;;;5*1H2/q+3;3*-1;;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOTQUFQJAWMLCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.[Dy+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

DyH10N3O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301336992 | |

| Record name | Dysprosium(III) nitrate pentahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301336992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10031-49-9 | |

| Record name | Dysprosium(III) nitrate pentahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301336992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dysprosium (III) nitrate, pentahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.